Azido-PEG4-alpha-D-mannose

概要

説明

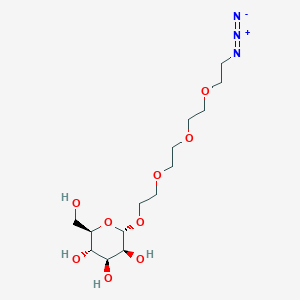

Azido-PEG4-alpha-D-mannose is a compound that consists of a polyethylene glycol (PEG) chain with four ethylene glycol units, an azide functional group, and an alpha-D-mannose moiety. This compound is primarily used as a linker in bioconjugation and drug delivery applications due to its unique chemical properties, which include high solubility, stability, and biocompatibility .

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG4-alpha-D-mannose is synthesized through a multi-step process that involves the conjugation of azide and alpha-D-mannose to a PEG4 chainThe final step involves the conjugation of alpha-D-mannose to the PEG4-azide intermediate using glycosylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group enables efficient participation in click chemistry via CuAAC, forming stable triazole linkages with terminal alkynes. This reaction is pivotal for constructing PROTACs (Proteolysis Targeting Chimeras) and glycoconjugates.

Key Characteristics

Example : Azido-PEG4-α-D-mannose reacts with propargyl-functionalized biomolecules (e.g., proteins, peptides) under CuAAC conditions to generate triazole-linked conjugates. This method was used to synthesize mannose-terminated dendrons with enhanced cellular uptake .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-sensitive biological systems, SPAAC with strained alkynes (e.g., DBCO or BCN) is employed. This reaction avoids cytotoxic copper catalysts and maintains protein functionality.

Key Findings

- Efficiency : NHS-PEG4-DBCO conjugates achieved 82% yield in enzyme modification .

- Stability : Triazoles formed via SPAAC exhibit hydrolytic stability under physiological conditions .

- Selectivity : Enables site-specific conjugation in complex biological matrices .

Case Study : In lysosomal enzyme therapy, Azido-PEG4-α-D-mannose was conjugated to M6P glycans via DBCO-PEG4-NHS, enhancing lysosomal targeting without compromising enzyme activity .

Bioconjugation in PROTAC Development

Azido-PEG4-α-D-mannose serves as a critical linker in PROTACs, bridging E3 ubiquitin ligase ligands (e.g., cereblon) and target protein binders (e.g., kinase inhibitors).

Mechanistic Insight

- Ubiquitination : The PROTAC recruits the target protein to E3 ligases, triggering ubiquitination.

- Degradation : Ubiquitinated proteins are recognized and degraded by the proteasome .

Performance Metrics

| Parameter | Outcome | Source |

|---|---|---|

| Solubility Enhancement | PEG4 spacer improves aqueous solubility (>50 mg/mL) | |

| In Vivo Stability | Extended half-life due to PEGylation |

Optimized Protocols

| Step | Conditions | Yield |

|---|---|---|

| Azide-Alkyne Coupling | CuBr/PMDTA, DMF/H₂O, 40°C, 12 hr | 86% |

| Deprotection | TFA/Zemplén conditions | 82% |

Key Takeaways

- Azido-PEG4-α-D-mannose enables versatile bioconjugation via CuAAC and SPAAC, with yields >80% under optimized conditions .

- Its PEG4 spacer enhances solubility and biocompatibility, critical for therapeutic applications .

- Challenges like aggregation necessitate careful optimization of reaction protocols .

This compound’s unique reactivity and modular design make it indispensable in modern drug development and glycobiology research.

科学的研究の応用

Bioconjugation

Bioconjugation involves the covalent linking of biomolecules, such as proteins, peptides, and nucleic acids, to enhance their functionality or targeting capabilities. Azido-PEG4-alpha-D-mannose serves as a versatile linker in this context due to its azide group, which allows for efficient click chemistry reactions. This property facilitates the formation of stable triazole linkages with alkynes, enabling the construction of complex biomolecular architectures.

Key Features:

- Azide Group: Enables copper-catalyzed click chemistry for selective conjugation.

- PEG Spacer: Improves solubility and biocompatibility.

- Mannose Moiety: Targets cells expressing mannose-binding proteins, enhancing specificity in drug delivery.

Drug Delivery Systems

The mannose component of this compound is particularly valuable for targeting macrophages and dendritic cells, which express mannose receptors. This targeting capability can significantly improve the efficacy of therapeutic agents by directing them to specific immune cells involved in disease processes.

Applications in Drug Delivery:

- Cancer Therapy: Enhances the delivery of chemotherapeutics directly to tumor-associated macrophages.

- Inflammation Treatment: Facilitates targeted delivery of anti-inflammatory drugs to sites of inflammation.

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound is utilized in the design of PROTACs, which are bifunctional molecules that can induce the degradation of specific proteins within cells. The incorporation of this compound enables the efficient targeting of proteins for destruction by the proteasome, thus providing a novel approach to treat diseases characterized by the accumulation of harmful proteins.

Mechanism:

- The azide group allows for the attachment of a ligand that binds to the target protein while simultaneously recruiting an E3 ligase, leading to ubiquitination and subsequent degradation.

Cellular Studies and Diagnostics

In addition to therapeutic applications, this compound is employed in cellular studies to investigate mannose receptor interactions and cellular uptake mechanisms. This understanding is crucial for developing assays that utilize mannose-binding proteins for diagnostic purposes.

Research Applications:

- Labeling Biomolecules: Used in tracking and visualizing biomolecules within cellular contexts.

- Assay Development: Supports the creation of diagnostic tools based on mannose receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

作用機序

Azido-PEG4-alpha-D-mannose exerts its effects through the azide functional group, which participates in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazoles, facilitating the conjugation of various molecules. The alpha-D-mannose moiety targets specific cells or tissues that express mannose-binding proteins, enhancing the specificity and efficacy of drug delivery systems .

類似化合物との比較

Similar Compounds

Azido-PEG4-alpha-D-glucose: Similar to Azido-PEG4-alpha-D-mannose but contains a glucose moiety instead of mannose.

Azido-PEG4-beta-D-galactose: Contains a galactose moiety and is used in similar applications.

Uniqueness

This compound is unique due to its alpha-D-mannose moiety, which provides specific targeting capabilities for cells and tissues expressing mannose-binding proteins. This specificity makes it particularly useful in targeted drug delivery and bioconjugation applications .

生物活性

Azido-PEG4-alpha-D-mannose is a specialized compound that integrates an azide functional group with a polyethylene glycol (PEG) chain and an alpha-D-mannose moiety. This unique structure imparts significant biological activity, particularly in the fields of drug delivery and bioconjugation. This article discusses its biological activity, mechanisms of action, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

- Azide Group: Facilitates copper-catalyzed click chemistry, allowing for the selective conjugation of biomolecules.

- PEG4 Spacer: Enhances solubility and biocompatibility, making it suitable for in vivo applications.

- Alpha-D-Mannose: Targets cells expressing mannose receptors, improving the specificity of drug delivery systems.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | Varies based on synthesis |

| Solubility | High solubility in aqueous media |

| Biocompatibility | Compatible with biological systems |

| Functional Groups | Azide, PEG, Mannose |

This compound primarily exhibits its biological activity through interaction with mannose receptors (MR) found on various immune cells, including macrophages and dendritic cells. These receptors are crucial for mediating endocytosis and cellular uptake of glycosylated molecules. The incorporation of alpha-D-mannose enhances the targeting capability of therapeutic agents, which can lead to improved efficacy in treatments for cancer and infectious diseases.

Mechanistic Pathway

- Binding to Mannose Receptors: The alpha-D-mannose moiety binds specifically to mannose receptors on immune cells.

- Endocytosis: This binding facilitates the internalization of the conjugated therapeutic agent into the cell.

- Targeted Delivery: Enhanced delivery to immune cells can improve therapeutic outcomes while minimizing side effects.

Applications

This compound has diverse applications across biomedical research and therapeutics:

- Drug Delivery Systems: It is utilized to enhance the targeting of therapeutics to specific cells, particularly in cancer treatment.

- Bioconjugation: Acts as a linker for proteins, peptides, and nucleic acids, enabling targeted delivery and enhanced therapeutic effects.

- Diagnostics: Supports the development of assays that utilize mannose-binding proteins for detection purposes.

Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

-

Targeting Macrophages:

- Research indicates that this compound can significantly enhance the uptake of therapeutics by macrophages through MR-mediated endocytosis. This property is particularly useful in designing targeted therapies for inflammatory diseases.

-

Proteolysis Targeting Chimeras (PROTACs):

- This compound serves as an essential linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome pathway. This mechanism allows for the targeted elimination of unwanted proteins within cells.

- Flow Cytometry Studies:

Case Studies

Case Study 1: Cancer Therapy

A study explored the use of this compound conjugated to chemotherapeutic agents aimed at targeting tumor-associated macrophages. The results indicated a significant increase in drug uptake by these cells compared to non-targeted controls, leading to enhanced therapeutic efficacy and reduced systemic toxicity .

Case Study 2: Infectious Disease Treatment

In another investigation, this compound was used to deliver antiviral agents specifically to dendritic cells. The study found that this targeted approach resulted in improved immune responses against viral infections compared to conventional delivery methods .

特性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。